

Application of Pyrrolo[1,2-a]pyrazine Derivatives in Oncology Research

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Compound of Interest

Compound Name: Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Cat. No.: B122795

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in oncology research due to the diverse and potent anticancer activities exhibited by its derivatives. While specific research on **Pyrrolo[1,2-a]pyrazin-6-ylmethanol** is limited, a broad range of structurally related compounds, including dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines, pyrrolo[1,2-a]quinoxalines, and other complex fused systems, have demonstrated promising therapeutic potential. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This document provides a summary of the application of these derivatives in oncology research, including quantitative data on their activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

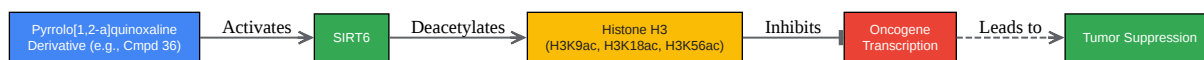
The cytotoxic activity of various pyrrolo[1,2-a]pyrazine and related derivatives against a panel of human cancer cell lines is summarized below. The data highlights the potential of this scaffold in targeting different cancer types.

Compound Class	Specific Derivative	Cancer Cell Line	IC50 (μM)	Reference
Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines	Compound 8l	MCF-7 (Breast)	2.80 ± 0.03	[1]
A549 (Lung)	2.53 ± 0.05	[1]		
3,4-Dihydropyrrolo[1,2-a]pyrazine	Compound 3h	PC-3 (Prostate)	1.18 ± 0.05	[2]
MCF-7 (Breast)	1.95 ± 0.04	[2]		
Pyrrolo[1,2-a]quinoxaline	Compound 1a	K562 (Leukemia)	4.5	[3]
Compound 1h	U937 (Lymphoma)	5	[3]	
MCF-7 (Breast)	8	[3]		
Pyrrolo[1,2-a]quinoxaline (SIRT6 Activator)	Compound 36	-	Colony Formation Inhibition	[4][5]
Pyrrolyldihydropyrazino[1,2-a]indoletrione	DHPITO	HCT116 (Colorectal)	Cytotoxic	[6][7]

Signaling Pathways and Mechanisms of Action

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been shown to interfere with several key signaling pathways implicated in cancer progression.

A significant mechanism of action for some pyrrolo[1,2-a]quinoxaline derivatives is the activation of Sirtuin 6 (SIRT6), a histone deacetylase that acts as a tumor suppressor.[8] Activation of SIRT6 can lead to the inhibition of oncogenic transcription factors and suppression of tumor growth.[8]



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SIRT6 Activation Pathway

Another important target is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Certain pyrrolo[1,2-a]quinoxaline derivatives have been identified as inhibitors of Akt kinase, thereby promoting apoptosis in cancer cells.[3]

Akt Kinase Inhibition Pathway

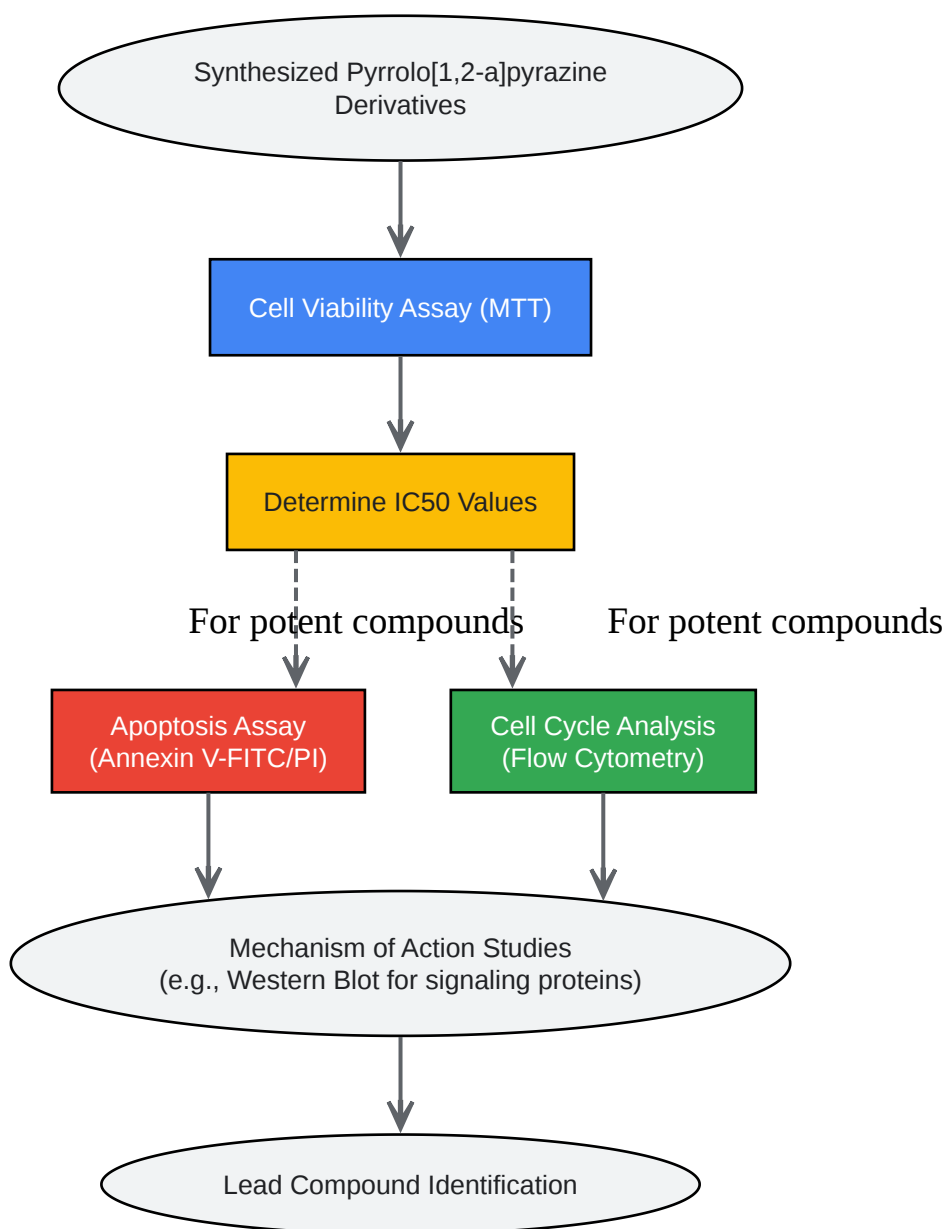
Furthermore, some derivatives, such as the pyrrolyldihydropyrazino[1,2-a]indoletrione analogue DHPITO, have been shown to target microtubules.[6][7] By promoting microtubule polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives.

Experimental Workflow

A general workflow for screening and characterizing the anticancer activity of novel pyrrolo[1,2-a]pyrazine derivatives is depicted below.



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